molecular formula C17H10O2S2 B15345334 6-Methyl-2(3-oxobenzo(b)thien-2(3H)-ylidene)benzo(b)thiophen-3(2H)-one CAS No. 53633-35-5

6-Methyl-2(3-oxobenzo(b)thien-2(3H)-ylidene)benzo(b)thiophen-3(2H)-one

Cat. No.: B15345334
CAS No.: 53633-35-5
M. Wt: 310.4 g/mol
InChI Key: GWJBKRMAUGITRP-MSUUIHNZSA-N
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Description

6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is a complex organic compound belonging to the class of benzo[b]thiophenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of heteroarenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach involves the use of sodium sulfide and an alkylating agent containing a methylene active component .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of advanced materials and pharmaceuticals .

Properties

CAS No.

53633-35-5

Molecular Formula

C17H10O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

(2Z)-6-methyl-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one

InChI

InChI=1S/C17H10O2S2/c1-9-6-7-11-13(8-9)21-17(15(11)19)16-14(18)10-4-2-3-5-12(10)20-16/h2-8H,1H3/b17-16-

InChI Key

GWJBKRMAUGITRP-MSUUIHNZSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)/C(=C/3\C(=O)C4=CC=CC=C4S3)/S2

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2

Origin of Product

United States

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